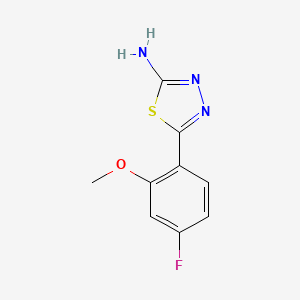![molecular formula C14H26N2O3Si B13707722 1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aminoethylaminomethyl)phenethyltrimethoxysilane, mixture of m and p isomers, is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent, forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of materials it is combined with.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Aminoethylaminomethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with aminoethylaminomethyl groups. The reaction is carried out under controlled conditions to ensure the formation of both m and p isomers. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of (Aminoethylaminomethyl)phenethyltrimethoxysilane is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation and other separation techniques to obtain a high-purity mixture of m and p isomers.
Analyse Chemischer Reaktionen
Types of Reactions
(Aminoethylaminomethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Aminoethylaminomethyl)phenethyltrimethoxysilane is used in a wide range of scientific research applications:
Chemistry: As a crosslinking agent in the synthesis of polymers and composites.
Biology: For surface modification of biomaterials to enhance biocompatibility.
Medicine: In drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: In coatings, adhesives, and sealants to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of (Aminoethylaminomethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane groups and various substrates. The hydrolyzable methoxy groups react with water to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on surfaces. This results in a durable and stable bond that enhances the properties of the materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Aminopropyl)triethoxysilane
- (Aminophenyl)trimethoxysilane
- (Aminomethyl)phenethyltrimethoxysilane
Uniqueness
(Aminoethylaminomethyl)phenethyltrimethoxysilane is unique due to its dual amino functionality, which allows for multiple points of attachment and enhanced reactivity. This makes it particularly effective as a crosslinking agent and surface modifier compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H26N2O3Si |
|---|---|
Molekulargewicht |
298.45 g/mol |
IUPAC-Name |
1-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]-1-ethylhydrazine |
InChI |
InChI=1S/C14H26N2O3Si/c1-4-16(15)11-12-19-20(17-2,18-3)13-10-14-8-6-5-7-9-14/h5-9H,4,10-13,15H2,1-3H3 |
InChI-Schlüssel |
HQBOQTUOINGOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO[Si](CCC1=CC=CC=C1)(OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



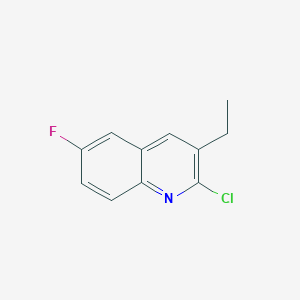
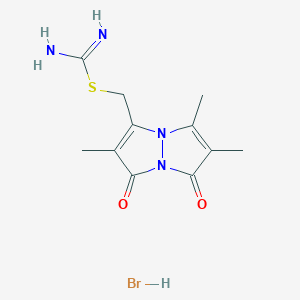


![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
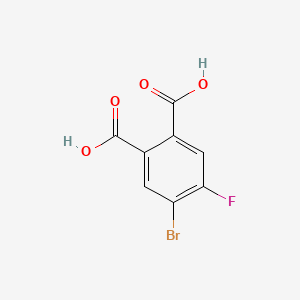

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
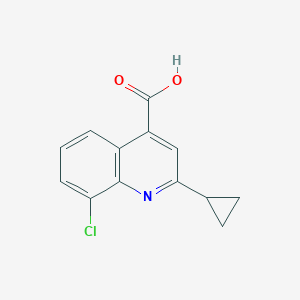

![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

